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molecular formula C13H17NO B123424 1-Benzyl-3-methyl-4-piperidone CAS No. 34737-89-8

1-Benzyl-3-methyl-4-piperidone

Cat. No. B123424
M. Wt: 203.28 g/mol
InChI Key: OVQAJYCAXPHYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869488

Procedure details

To a cooled solution of compound 3 from step 1 (8.65 g, 34.8 mmol) in THF (100 mL) at -23° C. was added 27.8mL of 1M L-selectride (27.8 mmol). The mixture was stirred at -23° C. for 2 h. After warming to RT, the reaction mixture was added to sat. NaHCO3 and partitioned. The aqueous layer was extracted with Et2O (2×50 mL). The combined organic layers were washed with brine (50 mL), dried with MgSO4 and concentrated. The product was purified by silica gel chromatography eluting with 6:1 to 3:1 hexane-EtOAc to give 2.47 g of compound 4 and 2.75 g of recovered starting material.
Name
compound 3
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC(N1C[CH2:9][N:8]([C:11](=O)[C:12]2[CH:17]=[C:16](C)[CH:15]=[C:14](C)[CH:13]=2)[CH2:7][CH:6]1[C:21]1[CH:26]=[CH:25]C(Cl)=C(Cl)C=1)=O.CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].C([O-])(O)=[O:44].[Na+]>C1COCC1>[CH2:11]([N:8]1[CH2:7][CH2:6][C:21](=[O:44])[CH:26]([CH3:25])[CH2:9]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
compound 3
Quantity
8.65 g
Type
reactant
Smiles
BrCC(=O)N1C(CN(CC1)C(C1=CC(=CC(=C1)C)C)=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
27.8 mL
Type
reactant
Smiles
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -23° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to RT
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 6:1 to 3:1 hexane-EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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